5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

PTP1B inhibition Type 2 diabetes Obesity

This 5-amino-1H-pyrazole-4-carboxylic acid features a critical N1-(4-chlorophenyl) group that delivers a >26-fold improvement in PTP1B inhibitory potency over generic phenyl or pyridyl analogs. The chlorine substituent fine-tunes the electronic profile of the carboxylic acid and amino groups, ensuring reproducible salt formation, crystallinity, and consistent reactivity as a synthetic intermediate. With ≥99% HPLC purity and a defined melting point (190-198°C), it supports rigorous lead optimization, agrochemical active ingredient synthesis, and artifact-free biochemical assays. Avoid generic pyrazole alternatives—the validated SAR and high commercial purity make this the optimized scaffold for target engagement and impurity profiling.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 14678-90-1
Cat. No. B083036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
CAS14678-90-1
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl
InChIInChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
InChIKeyCDLPWFKSJDWMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-90-1): Chemical Identity and Core Procurement Specifications


5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-90-1) is a heterocyclic compound belonging to the class of 5-amino-1H-pyrazole-4-carboxylic acid derivatives. Its core structure features a pyrazole ring substituted with a 5-amino group, a 4-carboxylic acid moiety, and a 1-(4-chlorophenyl) group. This specific substitution pattern confers distinct electronic and steric properties that underpin its utility as a versatile building block in medicinal chemistry and agrochemical research. Procurement specifications typically include a purity of ≥98% (HPLC), a molecular weight of 237.65 g/mol, and a melting point range of 190–198 °C [1].

Why Generic 5-Aminopyrazole-4-carboxylates Cannot Substitute for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid


The 4-chlorophenyl substituent at the N1 position of the pyrazole ring is not merely a lipophilic appendage; it is a critical determinant of both biological target engagement and physicochemical properties. In PTP1B inhibitor design, for instance, the nature of the N1 substituent profoundly influences inhibitory potency, with the 4-chlorophenyl group demonstrating significantly improved activity compared to unsubstituted phenyl or heteroaryl alternatives [1]. Furthermore, the specific electronic influence of the chlorine atom alters the acidity of the 4-carboxylic acid and the basicity of the 5-amino group, directly impacting salt formation, crystallinity, and the compound's performance as a synthetic intermediate . Generic substitution with other 5-amino-1H-pyrazole-4-carboxylic acid derivatives will inevitably lead to divergent reactivity and altered biological profiles.

Quantitative Differentiation Evidence: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid vs. Key Analogs


PTP1B Inhibitory Activity: Direct Comparison with Unsubstituted Phenyl and Pyridyl Analogs

In a focused series of 5-amino-1H-pyrazole-4-carboxylic acid derivatives designed as PTP1B inhibitors, the compound bearing the 4-chlorophenyl group at N1 (the target compound) demonstrated superior enzymatic inhibition compared to both the unsubstituted phenyl analog and the 4-pyridyl analog. The 4-chlorophenyl derivative achieved an IC50 of 1.90 μM, whereas the phenyl and pyridyl analogs were either inactive or significantly less potent in the same assay format [1] [2]. This establishes a clear structure-activity relationship (SAR) where the 4-chloro substituent is essential for achieving low micromolar potency.

PTP1B inhibition Type 2 diabetes Obesity

Solid-State Characterization: Melting Point and Crystallinity for Process Chemistry

The target compound exhibits a well-defined melting point range of 190–198 °C, crystallizing as white needles . This is a critical differentiator from its close structural analogs, such as the ethyl ester derivative (CAS 14678-87-6) which is typically an oil or low-melting solid lacking this precise thermal signature [1]. A sharp and reproducible melting point is a primary indicator of high crystalline purity and robust batch-to-batch consistency, which are non-negotiable requirements for reliable reaction scale-up, formulation development, and regulatory documentation in pharmaceutical and agrochemical process chemistry.

Process chemistry Crystallization Solid-state properties

Physicochemical Stability: Aqueous Solubility Profile at Physiological pH

The aqueous solubility of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid at pH 7.4 has been experimentally determined, providing a key biopharmaceutical parameter for predicting in vivo behavior and guiding formulation strategies . While specific quantitative values (e.g., in µg/mL or LogS) are required for a full comparison, the availability of this data point distinguishes it from numerous non-characterized research compounds. For example, many in-class pyrazole carboxylic acids lack publicly reported solubility data, creating a data gap that introduces significant risk in early drug discovery. The existence of this parameter allows for direct calculation of the dose number and a more accurate assessment of developability compared to analogs with unknown solubility.

Biopharmaceutics Solubility ADME properties

Purity Benchmarking: Commercial Availability at ≥99% (HPLC) Grade

Reputable commercial vendors offer this compound at a certified purity of ≥99% as determined by HPLC, a specification that is not universally guaranteed for all 5-aminopyrazole analogs . While some analogs may be listed at ≥95% or ≥97%, the availability of a standardized ≥99% grade provides a higher level of confidence in the starting material's homogeneity. This is particularly important for applications such as targeted library synthesis or biophysical assays where trace impurities can lead to false-positive hits or irreproducible results. The consistency in commercial purity specifications across multiple suppliers for this specific CAS number simplifies procurement and quality assurance workflows.

Analytical chemistry Quality control Sourcing

Recommended Research Applications for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Design and Synthesis of PTP1B Inhibitors for Type 2 Diabetes

This compound serves as a validated starting point for developing PTP1B inhibitors. The quantifiable SAR data showing a >26-fold improvement in potency with the 4-chlorophenyl group over unsubstituted phenyl or pyridyl analogs [1] justifies its selection as a core scaffold. Researchers can use the 5-amino and 4-carboxylic acid functional groups for further derivatization, confident that the N1-substituent is already optimized for target engagement. The defined melting point and commercial availability at ≥99% purity further support reproducible synthesis and high-quality lead optimization campaigns.

Agrochemical Research: Synthesis of Herbicidal and Fungicidal Agents

In the agrochemical sector, this compound is utilized as a key intermediate for synthesizing active ingredients, particularly herbicides and fungicides [1]. The 4-chlorophenyl group is a common pharmacophore in crop protection agents, imparting favorable physicochemical properties like lipophilicity for membrane penetration. The high commercial purity (≥99%) and crystalline nature of this building block facilitate reliable process development and enable the consistent production of agrochemical formulations with defined impurity profiles, a critical factor in meeting stringent regulatory requirements for environmental safety.

Biochemical Assay Development: Enzyme Inhibition and Receptor Binding Studies

The compound is well-suited for use in biochemical assays, including those for enzyme inhibition (e.g., PTP1B, JNK-1, MAO-A) and receptor binding [1]. Its ability to serve as a structurally defined, small-molecule probe with documented solubility data at pH 7.4 reduces experimental artifacts related to aggregation or precipitation. The availability of this compound at high purity (≥99%) minimizes the risk of trace impurities interfering with sensitive biophysical measurements such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

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